N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
CAS No.: 40375-94-8
Cat. No.: VC7973323
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40375-94-8 |
---|---|
Molecular Formula | C18H19N3O3 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | N-(4-ethoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Standard InChI | InChI=1S/C18H19N3O3/c1-2-24-13-9-7-12(8-10-13)19-17(22)11-16-18(23)21-15-6-4-3-5-14(15)20-16/h3-10,16,20H,2,11H2,1H3,(H,19,22)(H,21,23) |
Standard InChI Key | FUIHHMORQOEWCP-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
The molecular formula of N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is , with a molecular weight of 325.36 g/mol . Key structural features include:
-
Tetrahydroquinoxaline core: A bicyclic system with a ketone group at position 3.
-
4-Ethoxyphenyl group: Enhances lipophilicity and influences pharmacokinetics.
-
Acetamide linker: Provides conformational flexibility for target interactions .
Synthetic Routes
Synthesis typically involves three stages:
-
Quinoxaline ring formation: Condensation of o-phenylenediamine derivatives with diketones under acidic conditions .
-
Ethoxyphenyl introduction: Nucleophilic substitution using 4-ethoxyphenyl halides .
-
Acetamide acylation: Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., NaCO) .
Industrial production optimizes these steps via catalytic methods and purification techniques like recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
¹³C NMR:
Infrared (IR) Spectroscopy
Biological Activities
Antimicrobial Properties
Studies on analogous quinoxaline derivatives demonstrate broad-spectrum activity:
Mechanisms include disruption of bacterial cell membranes and inhibition of DNA gyrase .
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) and reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models .
Structure-Activity Relationships (SAR)
Substituent Effects
-
Ethoxy vs. methoxy: Ethoxy enhances lipophilicity, improving blood-brain barrier penetration.
-
Furan-2-carbonyl addition: Increases selectivity for microbial targets (e.g., MIC reduced to 0.06 µg/mL for Candida albicans).
Pharmacophore Modeling
The acetamide linker and quinoxaline core are critical for binding to enzymatic pockets, as shown in molecular docking studies .
Applications and Future Directions
Therapeutic Prospects
-
Neurodegenerative diseases: Potential to mitigate oxidative stress in Alzheimer’s models .
-
Oncology: Synergistic effects with paclitaxel in combinatorial therapy.
Research Gaps
-
In vivo pharmacokinetics: Limited data on bioavailability and metabolism.
-
Clinical trials: No Phase I studies reported to date.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume